molecular formula C7H12ClN3O B3418585 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1263093-99-7

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B3418585
M. Wt: 189.64 g/mol
InChI Key: VWNSOIQENFQKTD-UHFFFAOYSA-N
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Description

“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H12ClN3O . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This type of structure has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is characterized by the presence of a 1,2,4-oxadiazole ring and a cyclopropyl group . The exact structure would require further analysis using techniques such as X-ray diffraction.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. In general, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Synthesis and Biological Properties

  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is involved in various synthesis reactions to create biologically active compounds. A notable example includes the preparation of 2-amino-and 2-hydrazino-5-(3 or 4-pyridyl)-1, 3, 4-oxadiazoles, which demonstrate diverse biological activities (Zayed, Fakhr, Gad, & Abdulla, 1984).
  • Additionally, the compound has been used in the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating its versatility in creating fused heterocyclic compounds with potential biological significance (Karpina et al., 2019).

Antibacterial Studies

  • In the realm of antibacterial research, derivatives of 1,2,4-oxadiazoles, such as 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride, have been synthesized and found to be active against both Gram-positive and Gram-negative bacteria (Holla, Gonsalves, & Shenoy, 2000).

Heterocyclic Compound Synthesis

  • This chemical is also instrumental in creating new heterocyclic compounds. An example is the synthesis of 6-(4-chlorophenyl)-[1,2,4] triazolo [3,4-b][1,3,4] oxadiazole derivatives, showcasing its utility in developing fused heterocyclic compounds (Abbas, Hussain, & Shakir, 2017).

Facile Synthesis Techniques

  • The compound's role in facilitating the synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles, starting from N-acylthioureas, highlights its importance in simplifying synthetic processes (Chennakrishnareddy et al., 2011).

Applications in Antimicrobial and Antiviral Research

  • Research into the antimicrobial and anti-HIV-1 activity of certain 1,3,4-oxadiazoles demonstrates the compound's potential in developing treatments for various infectious diseases (El-Emam et al., 2004).

Future Directions

The future directions for research on “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is also an important goal for modern organic chemistry .

properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNSOIQENFQKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679286
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

CAS RN

1082584-63-1, 1263093-99-7
Record name 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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